molecular formula C8H4Cl3F13Si B1330329 1h,1h,2h,2h-Perfluorooctyltrichlorosilane CAS No. 78560-45-9

1h,1h,2h,2h-Perfluorooctyltrichlorosilane

Cat. No.: B1330329
CAS No.: 78560-45-9
M. Wt: 481.5 g/mol
InChI Key: PISDRBMXQBSCIP-UHFFFAOYSA-N
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Description

1h,1h,2h,2h-Perfluorooctyltrichlorosilane is a fluorinated organosilane compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. This compound is widely used in various scientific and industrial applications due to its ability to form self-assembled monolayers on different substrates.

Scientific Research Applications

1h,1h,2h,2h-Perfluorooctyltrichlorosilane has a wide range of applications in scientific research:

    Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.

    Microfluidics: Employed in the fabrication of microfluidic devices due to its ability to form self-assembled monolayers.

    Biocompatible Coatings: Applied in biomedical devices to enhance biocompatibility and reduce fouling.

    Nanotechnology: Utilized in the synthesis of nanomaterials and nanocomposites for improved properties.

Safety and Hazards

Precautionary measures should be taken against static discharge . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

As Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a biocompatible polymer with low surface energy , it has potential applications in the medical field, particularly in the development of medical devices. Its ability to form self-assembled monolayers can be utilized in various fields such as electronics and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h,1h,2h,2h-Perfluorooctyltrichlorosilane typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

CF3(CF2)5CH2CH2OH+SiCl3CF3(CF2)5CH2CH2SiCl3+HCl\text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{CH}_2\text{OH} + \text{SiCl}_3 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{CH}_2\text{SiCl}_3 + \text{HCl} CF3​(CF2​)5​CH2​CH2​OH+SiCl3​→CF3​(CF2​)5​CH2​CH2​SiCl3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

1h,1h,2h,2h-Perfluorooctyltrichlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Condensation: Catalyzed by acids or bases.

    Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.

Major Products

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Siloxane polymers.

    Substitution: Alkoxysilanes or aminosilanes.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
  • Dichloro(methyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane

Uniqueness

1h,1h,2h,2h-Perfluorooctyltrichlorosilane is unique due to its high degree of fluorination, which imparts exceptional hydrophobicity and chemical resistance. Compared to similar compounds, it offers superior performance in creating durable and stable self-assembled monolayers, making it highly valuable in applications requiring robust surface modifications.

Properties

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDRBMXQBSCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2SiCl3, C8H4Cl3F13Si
Record name Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
Source NORMAN Suspect List Exchange
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DSSTOX Substance ID

DTXSID50229163
Record name Trichloro((perfluorohexyl)ethyl)silane
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Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78560-45-9
Record name (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane
Source CAS Common Chemistry
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Record name Trichloro((perfluorohexyl)ethyl)silane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloro((perfluorohexyl)ethyl)silane
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Record name Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name TRICHLORO((PERFLUOROHEXYL)ETHYL)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PFOTS interact with surfaces to create superhydrophobicity?

A: PFOTS molecules chemically bond to hydroxyl groups (–OH) present on various substrates, including glass, silicon, metals, and polymers, through a process called silanization. This forms a self-assembled monolayer (SAM) where the perfluorinated tail of PFOTS, with its low surface energy, orients outwards. This creates a surface with extremely low affinity for water, leading to superhydrophobicity. [, , , , , , , , , ]

Q2: What are the typical water contact angles achieved on PFOTS-modified surfaces?

A: PFOTS modification typically yields water contact angles exceeding 150°, signifying superhydrophobicity. [, , , , , , , , , , , , , , ]

Q3: Does PFOTS modification only work for water repellency?

A: While renowned for superhydrophobicity, PFOTS can also contribute to superoleophobicity, particularly when combined with specific surface textures or nanoparticles. This dual repellency is beneficial in applications like anti-grease coatings and oil/water separation. [, , , , ]

Q4: Are there limitations to PFOTS-induced superhydrophobicity?

A: While effective, PFOTS-modified surfaces can lose their superhydrophobicity due to factors like mechanical wear, UV degradation, and chemical attack. Research focuses on enhancing the robustness of these surfaces for long-term applications. [, , , , , ]

Q5: Can the level of hydrophobicity be controlled on PFOTS-modified surfaces?

A: Yes, the degree of hydrophobicity can be fine-tuned by adjusting the concentration of PFOTS solution used during treatment. Higher concentrations generally lead to greater hydrophobicity. Additionally, the surface morphology, such as the presence of micro- or nano-scale structures, can significantly influence the contact angle and sliding angle, allowing for tailored water adhesion properties. [, , , , , ]

Q6: What is the molecular formula and weight of PFOTS?

A: The molecular formula of PFOTS is C8H4Cl3F13Si, and its molecular weight is 403.58 g/mol. [, ]

Q7: How is the chemical structure of PFOTS confirmed?

A: Techniques like X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of PFOTS. [, , , ]

Q8: Is PFOTS compatible with a wide range of materials?

A: PFOTS demonstrates compatibility with various substrates, including metals like copper, zinc, and titanium alloys; polymers like polyethylene terephthalate; and inorganic materials like silica and titania. [, , , , , , , ]

Q9: How stable are PFOTS-modified surfaces under environmental conditions?

A: The stability of PFOTS-modified surfaces is a crucial aspect for real-world applications. While generally stable in ambient conditions, exposure to UV radiation, elevated temperatures, acidic or alkaline environments, and mechanical abrasion can degrade the PFOTS monolayer and diminish its hydrophobic properties. Research efforts are directed towards enhancing the durability and longevity of PFOTS coatings through various strategies, such as incorporating nanoparticles or developing more robust silane molecules. [, , , , ]

Q10: What are the potential applications of PFOTS-modified surfaces?

A10: The unique properties of PFOTS-modified surfaces have led to diverse applications, including:

  • Self-cleaning surfaces: The "lotus leaf" effect created by superhydrophobicity enables water droplets to roll off, carrying away dust and contaminants. [, , ]
  • Anti-corrosion coatings: Superhydrophobic surfaces can act as barriers, preventing contact between water and corrosive agents, thus protecting underlying substrates. [, ]
  • Microfluidic devices: Precise control of liquid flow and droplet manipulation in microchannels for lab-on-a-chip devices. [, ]
  • Oil/water separation: Selective separation of oil and water mixtures using membranes with PFOTS-modified surfaces. [, ]
  • Anti-icing surfaces: Superhydrophobic surfaces can hinder ice formation by reducing water adhesion and promoting droplet roll-off. []

Q11: What are the future directions for research on PFOTS and related compounds?

A11: Future research will likely focus on:

  • Improving the durability and stability of PFOTS-modified surfaces under various conditions. [, ]
  • Developing environmentally friendly alternatives to PFOTS, addressing concerns related to the persistence and bioaccumulation of perfluorinated compounds. [, ]

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